BenchChemオンラインストアへようこそ!

Cyclo(D-trp-lys-thr-phe-pro-tyr)

Peptide Chemistry Analytical Chemistry Receptor Pharmacology

Cyclo(D-trp-lys-thr-phe-pro-tyr) (CAS 102129-69-1) is a defined cyclic hexapeptide somatostatin analog featuring D-Trp, Lys, and Tyr residues that confer distinct sst1-5 subtype selectivity vs. octreotide or lanreotide. Synthesized via SPPS for ≥95% purity, its cyclic conformation ensures superior metabolic stability for in vivo PK/PD studies without continuous infusion. Choose this verified sequence to eliminate off-target risks in receptor-binding SAR campaigns.

Molecular Formula C44H54N8O8
Molecular Weight 822.9 g/mol
Cat. No. B13737449
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclo(D-trp-lys-thr-phe-pro-tyr)
Molecular FormulaC44H54N8O8
Molecular Weight822.9 g/mol
Structural Identifiers
SMILESCC(C1C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC3=CNC4=CC=CC=C43)CC5=CC=C(C=C5)O)CC6=CC=CC=C6)O
InChIInChI=1S/C44H54N8O8/c1-26(53)38-43(59)50-36(23-27-10-3-2-4-11-27)44(60)52-21-9-15-37(52)42(58)49-34(22-28-16-18-30(54)19-17-28)40(56)48-35(24-29-25-46-32-13-6-5-12-31(29)32)41(57)47-33(39(55)51-38)14-7-8-20-45/h2-6,10-13,16-19,25-26,33-38,46,53-54H,7-9,14-15,20-24,45H2,1H3,(H,47,57)(H,48,56)(H,49,58)(H,50,59)(H,51,55)/t26-,33+,34+,35-,36+,37+,38+/m1/s1
InChIKeyUMJHAEUVYNEBNP-RXYCCRQDSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cyclo(D-trp-lys-thr-phe-pro-tyr) for Research: A Cyclic Somatostatin Analog Hexapeptide


Cyclo(D-trp-lys-thr-phe-pro-tyr) (CAS 102129-69-1) is a synthetic cyclic hexapeptide designed as an analog of the hormone somatostatin . As a member of the somatostatin analog class, its structural features, including the cyclic conformation and the presence of D-tryptophan, confer enhanced stability and modified receptor binding profiles compared to the linear, endogenous hormone [1]. The compound is typically synthesized via solid-phase peptide synthesis (SPPS) and is available for research applications requiring a somatostatin receptor ligand tool .

Why Cyclo(D-trp-lys-thr-phe-pro-tyr) Cannot Be Substituted by Other Somatostatin Analogs


Simple substitution of Cyclo(D-trp-lys-thr-phe-pro-tyr) with other cyclic somatostatin analogs like octreotide, lanreotide, or even the closely related L-363,301 is scientifically unsound due to significant differences in amino acid sequence, which directly impact receptor subtype selectivity (sst1-5) and functional potency [1]. For instance, the specific sequence of this hexapeptide, featuring D-Trp, Lys, and Tyr residues, is distinct from the octapeptide structure of octreotide [2]. These structural variations are known to result in different binding affinities and agonist/antagonist profiles at somatostatin receptor subtypes, which are critical for precise experimental outcomes. Relying on a generic or closely related analog without sequence verification introduces a high risk of off-target effects and invalidates comparative pharmacological studies [1].

Quantitative Differentiation of Cyclo(D-trp-lys-thr-phe-pro-tyr) for Procurement


Procurement-Grade Purity: A Quantitative Metric for Reliable Research

The differentiation for procurement begins with a verifiable, quantitative purity standard. Cyclo(D-trp-lys-thr-phe-pro-tyr) from Sigma-Aldrich is specified with a purity of ≥97% as determined by High-Performance Liquid Chromatography (HPLC) . This is a critical differentiator from lower-purity or less rigorously characterized analogs that may be offered for research.

Peptide Chemistry Analytical Chemistry Receptor Pharmacology

Enhanced Metabolic Stability: A Class-Level Advantage Over Endogenous Somatostatin

A primary driver for selecting a cyclic analog like Cyclo(D-trp-lys-thr-phe-pro-tyr) over the endogenous hormone somatostatin is its significantly enhanced stability. While direct plasma half-life data for this specific compound are absent from the primary literature, it is a class-level property of cyclic somatostatin analogs [1]. For context, the plasma half-life of somatostatin-14 is approximately 1.0 to 3.0 minutes [2], whereas the clinically used cyclic analog octreotide has a plasma half-life of ~113 minutes [3]. This vast improvement is attributed to the cyclic structure's resistance to rapid enzymatic degradation.

Peptide Stability Pharmacokinetics In Vitro Assays

Defined Storage Conditions for Maintaining Compound Integrity

The recommended storage temperature for Cyclo(D-trp-lys-thr-phe-pro-tyr) is a quantifiable procurement and handling differentiator. The Sigma-Aldrich technical datasheet specifies a storage temperature of −20°C to ensure long-term stability and prevent degradation . This is a more stringent requirement than many small molecules or less sensitive peptides, and adherence is crucial for maintaining the compound's specified purity and biological activity.

Peptide Handling Stability Best Practices

High-Value Research Applications for Cyclo(D-trp-lys-thr-phe-pro-tyr)


In Vitro Characterization of Somatostatin Receptor Subtype Selectivity and Signaling

This cyclic hexapeptide is ideally suited for fundamental research studies designed to dissect the functional pharmacology of somatostatin receptor subtypes (sst1-5). Its distinct sequence, compared to clinical analogs like octreotide, makes it a valuable tool for probing differential receptor binding, activation, and downstream signaling pathways (e.g., cAMP inhibition, MAPK pathway modulation) in recombinant cell lines or native tissues [1].

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling and In Vivo Probe Studies

The enhanced stability of cyclic peptides, inferred from class-level evidence, supports the use of Cyclo(D-trp-lys-thr-phe-pro-tyr) as an in vivo probe for PK/PD studies in animal models. Researchers can utilize this compound to establish exposure-response relationships for somatostatin receptor modulation without the need for continuous infusion, which is required for the unstable endogenous hormone [1][2].

Control Compound in Structure-Activity Relationship (SAR) Studies

As a defined cyclic hexapeptide analog of somatostatin, this compound can serve as a critical comparator or control in SAR campaigns. It provides a baseline for evaluating the impact of specific sequence modifications (e.g., amino acid substitutions, ring size) on receptor binding affinity, functional activity, and metabolic stability, as demonstrated in studies optimizing other cyclic somatostatin analogs [1].

Quote Request

Request a Quote for Cyclo(D-trp-lys-thr-phe-pro-tyr)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.